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5-Amino-6-bromopyridin-3-ol
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Overview
Description
5-Amino-6-bromopyridin-3-ol is a heterocyclic organic compound with the molecular formula C5H5BrN2O It is a derivative of pyridine, featuring both amino and hydroxyl functional groups, along with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-bromopyridin-3-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-hydroxypyridine, followed by amination. For example, 3-hydroxypyridine can be brominated using bromine in the presence of a suitable solvent to yield 6-bromo-3-hydroxypyridine. This intermediate can then be subjected to amination using ammonia or an amine source under controlled conditions to produce this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-bromopyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group, depending on the reagents used.
Coupling Reactions: The amino group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-6-alkylaminopyridin-3-ol, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
5-Amino-6-bromopyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-Amino-6-bromopyridin-3-ol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-bromopyridin-4-ol
- 2-Amino-5-bromopyridine
- 5-Bromopyridine-3-acetonitrile
- 5-Iodopyridin-3-ol
- Methyl 5-bromopyridine-3-carboxylate .
Uniqueness
5-Amino-6-bromopyridin-3-ol is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and interactions compared to its analogs. This makes it particularly valuable in the synthesis of specialized compounds and materials .
Properties
IUPAC Name |
5-amino-6-bromopyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-5-4(7)1-3(9)2-8-5/h1-2,9H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMADIGKQBZCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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